2-Bromo-4-chloro-6-nitroanisole
Overview
Description
2-Bromo-4-chloro-6-nitroanisole is a useful research compound. Its molecular formula is C7H5BrClNO3 and its molecular weight is 266.47 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . These substituents can interact with various biological targets depending on the specific context.
Mode of Action
The mode of action of 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene involves several steps. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that the compound could potentially interact with biochemical pathways involving aromatic compounds.
Properties
IUPAC Name |
1-bromo-5-chloro-2-methoxy-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXLTJMCTVOQGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629463 | |
Record name | 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569688-62-6 | |
Record name | 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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